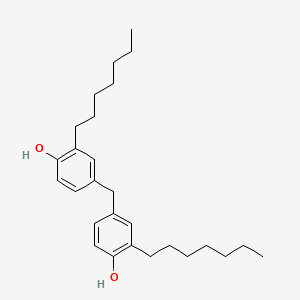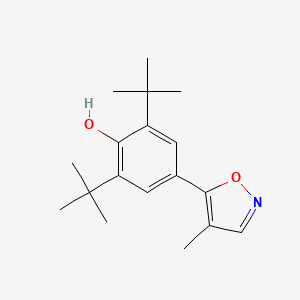![molecular formula C13H17BrOSi B14376633 {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane CAS No. 89414-56-2](/img/structure/B14376633.png)
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane is an organosilicon compound that features a bromomethyl group, a methoxyphenyl group, and an ethynyl group attached to a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane typically involves multiple steps. One common method starts with 2-halogen-4-methylanilines as raw materials. The process includes diazotisation, sulfonylation, fluorination, alkynyl coupling, and benzyl bromine substitution reactions . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to reduce manufacturing costs and improve safety. For instance, the use of ultralow temperature and waterless operations is minimized to make the process easier to control and safer for operating personnel .
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Mécanisme D'action
The mechanism of action of {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane involves its reactivity at the bromomethyl and ethynyl groups. The bromomethyl group can undergo nucleophilic substitution, forming new bonds with nucleophiles. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds. These reactions are facilitated by the presence of the trimethylsilane moiety, which stabilizes the intermediate species formed during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacks the bromomethyl and methoxyphenyl groups.
Ethynyltrimethylsilane: Contains an ethynyl group attached to a trimethylsilane moiety but lacks the bromomethyl and methoxyphenyl groups.
Uniqueness
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane is unique due to the presence of both bromomethyl and methoxyphenyl groups, which provide additional reactivity and potential for functionalization compared to similar compounds. This makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
89414-56-2 |
|---|---|
Formule moléculaire |
C13H17BrOSi |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
2-[2-(bromomethyl)-4-methoxyphenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrOSi/c1-15-13-6-5-11(12(9-13)10-14)7-8-16(2,3)4/h5-6,9H,10H2,1-4H3 |
Clé InChI |
CSCZSYANXPRZJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C#C[Si](C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
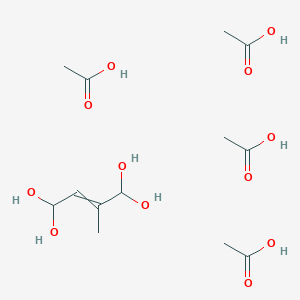
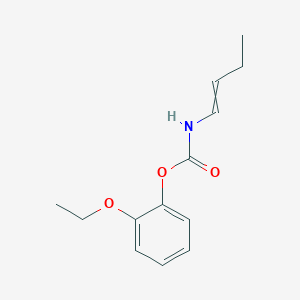
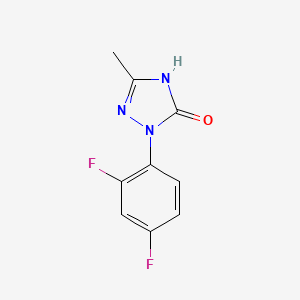
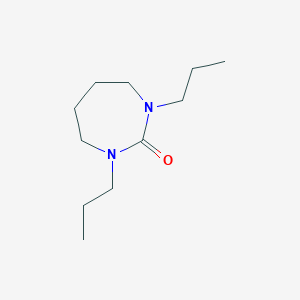
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
